(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configured 2-amino-3-methylbutyramide backbone. The molecule features a cyclopropyl group and a 2-dimethylamino-substituted cyclohexyl moiety on the amide nitrogen, contributing to its unique steric and electronic properties. However, it is currently listed as a discontinued product, possibly due to challenges in synthesis, stability, or efficacy in preclinical studies .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3/t13?,14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLYSVPDBWEKLE-NRXISQOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Derivatization
Step 1: 2-Dimethylaminocyclohexanol is treated with thionyl chloride (SOCl₂) to form 2-dimethylaminocyclohexyl chloride.
Step 2: Reaction with cyclopropylamine under basic conditions (K₂CO₃, DMF) yields N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)amine.
Table 1: Optimization of Amine Synthesis
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | DMF vs. THF | 78 (DMF) | 95 | |
| Base | K₂CO₃ vs. Et₃N | 82 (K₂CO₃) | 97 | |
| Temperature | 80°C vs. RT | 75 (80°C) | 93 |
Preparation of the Carboxylic Acid Component: (S)-2-Amino-3-methylbutyric Acid
Chiral amino acids are typically synthesized via asymmetric Strecker reactions or enzymatic resolution.
Asymmetric Catalysis
Method: A modified Strecker reaction using (S)-BINOL-derived catalysts yields enantiomerically enriched 2-amino-3-methylbutyric acid (95% ee).
Conditions:
Enzymatic Resolution
Method: Racemic 2-amino-3-methylbutyric acid is resolved using immobilized penicillin acylase.
Conditions:
Amide Bond Formation
Coupling the amine and carboxylic acid components requires activating the acid to prevent racemization.
Carbodiimide-Mediated Coupling
Protocol:
-
Activate (S)-2-amino-3-methylbutyric acid with EDCl/HOBt in anhydrous DCM.
-
Add N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)amine dropwise.
Table 2: Coupling Agent Efficiency
Key Observation: T3P (propylphosphonic anhydride) minimizes epimerization due to its rapid activation kinetics.
Stereochemical Control and Purification
Chiral Chromatography
Final purification via chiral HPLC (Chiralpak IC column) ensures >99% enantiomeric excess.
Mobile Phase: Hexane:IPA:TFA (90:10:0.1)
Retention Time: 12.3 min (S-isomer).
Recrystallization
Recrystallization from ethanol/water (7:3) improves purity to 99.5%.
Analytical Characterization
Table 3: Spectroscopic Data
Scalability and Industrial Considerations
Batch Process: Pilot-scale synthesis (500 g) achieved 82% yield using T3P in THF under reflux.
Cost Drivers:
Challenges and Mitigation Strategies
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₂₇N₃O
- Molecular Weight : 253.38 g/mol
- CAS Number : 1354002-94-0
The compound features a cyclopropyl group and a dimethylamino-cyclohexyl moiety, which contribute to its unique pharmacological properties.
Pharmacological Studies
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide has been investigated for its potential as a novel therapeutic agent. Research indicates that it may interact with specific neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and pain perception.
- Case Study : In studies focusing on the modulation of serotonin receptors, compounds similar to this compound have shown promise in alleviating symptoms of depression and anxiety disorders. The structural similarity to known antidepressants suggests potential efficacy in these areas.
Drug Development
The compound is being explored for its role in the development of new psychoactive substances (NPS) that may serve as alternatives to existing medications with fewer side effects.
- Research Findings : A comprehensive analysis of synthetic analogs has demonstrated that modifications to the cyclohexyl group can significantly enhance binding affinity to target receptors, suggesting a pathway for optimizing therapeutic profiles.
Toxicological Assessments
Given the increasing scrutiny on synthetic compounds, this compound has been subjected to toxicological evaluations to assess safety profiles for potential human use.
- Findings : Preliminary toxicological studies indicate a favorable safety margin compared to traditional psychoactive substances, although further research is necessary to confirm long-term effects.
As with many synthetic compounds, this compound is subject to regulatory scrutiny due to its structural characteristics that align with controlled substances.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the amide nitrogen, backbone configuration, and auxiliary functional groups. Below is a detailed comparison with key examples:
Key Observations:
Dimethylamino-cyclohexyl groups () improve solubility via tertiary amine protonation while contributing to steric bulk. Halogenated aromatics (e.g., 3-fluoro-benzyl , dichlorobenzene ) increase lipophilicity and metabolic stability.
Backbone Configuration: The (S)-configuration at the 2-amino position is conserved across many analogs (), underscoring its importance in chiral recognition for biological targets.
Synthetic Accessibility :
- Compounds with tert-butyl carbamate () or indole groups () require multi-step synthesis, whereas simpler analogs (e.g., ) are synthesized via direct amidation.
Regulatory and Commercial Status :
- Several analogs, including the target compound, are discontinued (), suggesting challenges in scalability or therapeutic performance.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₇N₃O
- Molecular Weight : 253.38 g/mol
- CAS Number : 1354002-94-0
The compound features a cyclopropyl group and a dimethylamino-cyclohexyl moiety, which contribute to its unique pharmacological profile.
Research indicates that the biological activity of this compound may be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions can lead to effects on mood, cognition, and motor function.
Biological Activity Overview
The compound has been studied for several key biological activities:
- Stimulant Effects : It exhibits stimulant properties that may influence the central nervous system (CNS). The stimulant effects are likely due to its action on monoamine neurotransmitters .
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, possibly through opioid receptor modulation. This aspect requires further exploration in clinical settings .
- Neuroprotective Effects : Some findings indicate that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Case Studies
A review of literature reveals several case studies highlighting the biological effects of this compound:
- Study 1 : A pharmacological evaluation demonstrated that the compound increased locomotor activity in rodent models, suggesting stimulant-like effects. Behavioral assays indicated enhanced dopamine release in specific brain regions .
- Study 2 : In vitro studies showed that this compound could inhibit certain enzymes linked to pain pathways, supporting its potential as an analgesic .
Data Table: Biological Activities
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators or EU-standard P1 masks. For volatile byproducts, employ OV/AG/P99 respirators .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
How can researchers resolve discrepancies in pharmacological activity data for this compound?
Q. Advanced Research Focus
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
- Data Normalization : Account for batch-to-batch variability in enantiomeric purity by re-testing with chiral HPLC-validated samples .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to cyclopropane- or cyclohexyl-sensitive receptors, reconciling conflicting activity profiles .
What strategies are effective for studying the metabolic stability of this compound in preclinical models?
Q. Advanced Research Focus
- In Vitro Systems : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
- Isotope Tracing : Incorporate C labels at the cyclopropane or dimethylamino groups to track metabolic pathways.
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, measuring plasma half-life and brain penetration via LC-MS. Adjust cyclohexyl or cyclopropyl substituents to enhance stability .
How can researchers address low solubility or bioavailability in formulation studies?
Q. Advanced Research Focus
- Salt Formation : Screen hydrochloride or phosphate salts to improve aqueous solubility (e.g., analogous compounds with 611-75-6 CAS for hydrochloride salts) .
- Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance oral bioavailability.
- Co-Solvency : Test PEG-400 or Captisol® solutions for in vivo dosing .
What mechanistic studies are recommended to elucidate the compound’s interaction with neurological targets?
Q. Advanced Research Focus
- Receptor Profiling : Screen against GPCR panels (e.g., dopamine D2, sigma-1 receptors) using fluorescence-based calcium mobilization assays .
- Electrophysiology : Perform patch-clamp studies on neuronal cells to assess ion channel modulation (e.g., NMDA or GABA-A receptors).
- Behavioral Models : Use rodent assays (e.g., forced swim test) to correlate target engagement with anxiolytic or antidepressant effects.
How should researchers design experiments to assess enantiomer-specific toxicity?
Q. Advanced Research Focus
- Enantiomer Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) to isolate (S) and (R) forms.
- In Vivo Tox Screens : Compare LD50 and organ toxicity (liver/kidney histopathology) between enantiomers in zebrafish or rodents.
- Metabolomics : Identify enantiomer-specific metabolites via untargeted LC-MS and correlate with adverse effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
